An In-Depth Technical Guide to N-t-Boc-L-serine Allyl Ester: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-t-Boc-L-serine Allyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-t-Boc-L-serine Allyl Ester, a versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the assembly of complex peptides and the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and strategic utilization, ensuring a thorough understanding for researchers and drug development professionals.
Core Chemical Identity and Physicochemical Properties
N-t-Boc-L-serine Allyl Ester, with the systematic IUPAC name prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine.[1] The molecule integrates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and an allyl ester on the carboxylic acid. This dual protection strategy is fundamental to its utility in multi-step syntheses, allowing for selective deprotection and sequential bond formation.
Table 1: Physicochemical Properties of N-t-Boc-L-serine Allyl Ester
| Property | Value | Source(s) |
| CAS Number | 143966-57-8 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₅ | [2][3][4] |
| Molecular Weight | 245.27 g/mol | [2][3] |
| Appearance | Clear, colorless to pale yellow oil | [4] |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | [4] |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [4] |
Synthesis and Purification: A Reliable Protocol
The synthesis of N-t-Boc-L-serine Allyl Ester is most commonly achieved through the esterification of N-t-Boc-L-serine. A robust and scalable method, adapted from a well-established protocol for the synthesis of the corresponding methyl ester, involves the reaction of N-t-Boc-L-serine with an allyl halide in the presence of a mild base.[6]
Experimental Protocol: Synthesis of N-t-Boc-L-serine Allyl Ester
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Reaction Setup: To a solution of N-t-Boc-L-serine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).
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Allylation: Cool the mixture in an ice-water bath and add allyl bromide (2.0 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel to obtain N-t-Boc-L-serine Allyl Ester as a clear oil.
Causality in Experimental Choices:
-
Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid of N-t-Boc-L-serine, facilitating the nucleophilic attack on the allyl bromide, while being mild enough to avoid side reactions.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.
-
Purification: Flash chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.
Caption: Synthesis workflow for N-t-Boc-L-serine Allyl Ester.
Spectroscopic Characterization
Accurate characterization of N-t-Boc-L-serine Allyl Ester is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear signature of the molecule. The following are the predicted chemical shifts (δ) and coupling constants (J) in CDCl₃:
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δ 5.95-5.85 (m, 1H): The internal vinyl proton of the allyl group (-CH=CH₂).
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δ 5.35-5.20 (m, 2H): The terminal vinyl protons of the allyl group (=CH₂).
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δ 5.40 (d, J ≈ 8 Hz, 1H): The amide proton (-NH-).
-
δ 4.65 (d, J ≈ 5 Hz, 2H): The methylene protons of the allyl ester (-O-CH₂-CH=).
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δ 4.40 (m, 1H): The α-proton of the serine backbone.
-
δ 3.90 (m, 2H): The β-protons of the serine backbone (-CH₂-OH).
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δ 2.50 (br s, 1H): The hydroxyl proton (-OH).
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δ 1.45 (s, 9H): The protons of the tert-butyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. Predicted chemical shifts are as follows:
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δ 171-170: Ester carbonyl carbon.
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δ 156-155: Carbamate carbonyl carbon.
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δ 132-131: Internal vinyl carbon of the allyl group.
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δ 119-118: Terminal vinyl carbon of the allyl group.
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δ 80-79: Quaternary carbon of the Boc group.
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δ 66-65: Methylene carbon of the allyl ester.
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δ 63-62: β-carbon of the serine backbone.
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δ 56-55: α-carbon of the serine backbone.
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δ 28: Methyl carbons of the Boc group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:
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~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
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~3300 cm⁻¹: N-H stretching of the carbamate.
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~2980-2850 cm⁻¹: C-H stretching of the aliphatic groups.
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~1740 cm⁻¹: C=O stretching of the allyl ester.
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~1715 cm⁻¹: C=O stretching of the Boc-carbamate.
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~1645 cm⁻¹: C=C stretching of the allyl group.
-
~1160 cm⁻¹: C-O stretching.
Mass Spectrometry
Under electrospray ionization (ESI) conditions, the expected molecular ion would be [M+Na]⁺ at m/z 268.28. Fragmentation patterns would likely involve the loss of the Boc group or the allyl group.
Chemical Reactivity and Strategic Applications
The synthetic utility of N-t-Boc-L-serine Allyl Ester stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the allyl ester is stable to both acid and base but can be selectively cleaved under mild conditions using a palladium catalyst.[7]
Deprotection of the Allyl Ester
The removal of the allyl ester is a key transformation that unmasks the carboxylic acid for subsequent coupling reactions. This is typically achieved via a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.
Experimental Protocol: Palladium-Catalyzed Allyl Ester Deprotection
-
Reaction Setup: Dissolve N-t-Boc-L-serine Allyl Ester (1.0 equivalent) in an anhydrous, deoxygenated solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst and Scavenger Addition: Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), and a scavenger, such as phenylsilane (PhSiH₃) or morpholine (2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.
-
Workup: Upon completion, the reaction mixture can often be concentrated and the product purified by chromatography or crystallization.
Caption: Palladium-catalyzed deprotection of the allyl ester.
Applications in Peptide Synthesis
The primary application of N-t-Boc-L-serine Allyl Ester is in solid-phase or solution-phase peptide synthesis. The allyl ester serves as a temporary protecting group for the C-terminus, allowing for the extension of the peptide chain from the N-terminus. Once the desired peptide sequence is assembled, the allyl group can be removed to either couple the peptide to another fragment or to a solid support.
Use as a Chiral Building Block
Beyond peptide synthesis, N-t-Boc-L-serine Allyl Ester is a valuable chiral synthon for the preparation of a variety of complex molecules, including non-proteinogenic amino acids and other chiral compounds. The stereocenter of the serine backbone provides a scaffold for the stereoselective introduction of other functional groups.
Handling, Storage, and Safety
Handling
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Storage
-
For long-term stability, store at -20°C.
-
For short-term use, refrigeration at 2-8°C is acceptable.[4]
-
Keep the container tightly sealed to prevent moisture ingress.
Safety Profile
While specific toxicity data for N-t-Boc-L-serine Allyl Ester is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is considered stable under recommended storage conditions. Hazardous decomposition products may include oxides of carbon and nitrogen.
Conclusion
N-t-Boc-L-serine Allyl Ester is a strategically designed and highly versatile building block for modern organic synthesis. Its key strengths lie in the orthogonal protection of the amine and carboxylic acid functionalities, enabling complex synthetic strategies in peptide chemistry and the synthesis of chiral molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and drug discovery.
References
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PubChem. N-[tert-butoxycarbonyl]-L-serine. [Link]
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Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? [Link]
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